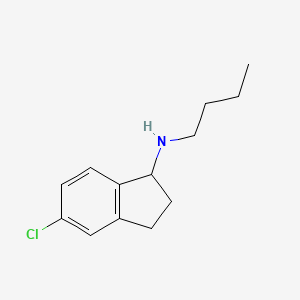

N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is N-butyl-5-chloro-2,3-dihydro-1H-inden-1-amine , derived from its indane backbone (a bicyclic system comprising a benzene ring fused to a cyclopentane ring). The numbering begins at the bridgehead carbon (position 1), with the chlorine atom occupying position 5 on the aromatic ring. The butyl group is attached to the nitrogen atom at position 1, forming a secondary amine.

Molecular Formula :

The molecular formula is C₁₃H₁₉ClN , calculated by combining the base indane structure (C₉H₁₀ClN) with the butyl substituent (C₄H₉). The molecular weight is 224.75 g/mol , consistent with the addition of a butyl group (57.11 g/mol) to the parent 5-chloro-2,3-dihydro-1H-inden-1-amine (167.64 g/mol).

| Component | Contribution to Formula | Molecular Weight (g/mol) |

|---|---|---|

| Indane backbone | C₉H₉ClN | 167.64 |

| N-butyl group | C₄H₉ | 57.11 |

| Total | C₁₃H₁₉ClN | 224.75 |

The structural integrity of the molecule is confirmed by its SMILES notation : ClC1=CC=C2C(C(NCCCC)C)CCC2=C1, which highlights the fused bicyclic system, chlorine substitution, and branched amine.

Stereochemical Configuration and Conformational Dynamics

The bridgehead carbon at position 1 of the indane system creates a chiral center due to its tetrahedral geometry, bonded to:

- The nitrogen atom (bearing a butyl group),

- Two methylene groups (positions 2 and 3),

- The aromatic ring (positions 4–8).

This chirality gives rise to two enantiomers, (R)- and (S)-N-butyl-5-chloro-2,3-dihydro-1H-inden-1-amine , which may exhibit distinct biological activities.

Conformational Dynamics :

- The indane backbone exhibits rigidity due to its fused bicyclic structure, limiting ring puckering.

- The butyl chain adopts multiple rotameric states, with gauche and anti conformations influencing molecular packing and solubility.

- Pyramidal inversion at the nitrogen atom is restricted in the solid state but possible in solution, affecting hydrogen-bonding interactions.

Comparative Analysis with Related Indane Derivatives

This compound shares structural similarities with other indane-based compounds but differs in substitution patterns:

The presence of the N-butyl group enhances lipophilicity compared to unsubstituted amines, potentially improving blood-brain barrier penetration. Conversely, the chlorine atom at position 5 introduces steric and electronic effects that influence aromatic π-π stacking interactions.

Crystallographic Studies and Solid-State Packing Behavior

While direct crystallographic data for this compound are limited, insights can be drawn from related indane derivatives:

Crystal Packing in Indane-Amines :

In N-butyl-2,3-dihydro-1H-inden-2-amine, the amine group forms weak C–H···N hydrogen bonds with adjacent molecules, creating layered structures. For the title compound, the chlorine atom likely participates in C–H···Cl interactions, while the butyl chain contributes to van der Waals forces.Twinning and Disorder :

A structurally analogous compound, 1-butyl-3-{2-[(indan-5-yl)amino]ethyl}-1H-imidazol-3-ium chloride, exhibits disorder in the methylene group of the indane moiety (occupancy ratio 0.84:0.16). Similar partial disorder may occur in the butyl chain of this compound due to rotational flexibility.Hydrogen-Bonding Networks :

Intramolecular hydrogen bonds between the amine and chlorine atoms could stabilize planar conformations, as observed in indane-amide derivatives. Intermolecular interactions may propagate as slab-like structures along specific crystallographic axes.

Properties

Molecular Formula |

C13H18ClN |

|---|---|

Molecular Weight |

223.74 g/mol |

IUPAC Name |

N-butyl-5-chloro-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C13H18ClN/c1-2-3-8-15-13-7-4-10-9-11(14)5-6-12(10)13/h5-6,9,13,15H,2-4,7-8H2,1H3 |

InChI Key |

KJDUPKQJSCNMCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CCC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Procedure

-

- 5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (1.0 eq.)

- Butylating agent (e.g., 1-bromobutane, butyl tosylate, or phenylsulfonic acid butyl ester) (1.1–1.2 eq.)

- Base: Sodium hydroxide (20% aqueous) or triethylamine (organic phase)

- Solvent: Toluene, dichloromethane, or water/organic biphasic system.

Steps :

- Dissolve the amine hydrochloride in water, add sodium hydroxide to liberate the free amine.

- Introduce the butylating agent dropwise under controlled temperature (0–50°C).

- Heat the mixture to 40–60°C for 5–8 hours (monitored by TLC).

- Extract the product using an organic solvent (e.g., toluene), wash with dilute acid/base, and concentrate.

Yield : 70–85% (based on analogous protocols in).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 40–60°C | |

| Solvent System | Toluene/Water | |

| Base | 20% NaOH | |

| Typical Yield | 80% |

Reductive Amination

An alternative method employs reductive amination using 5-chloro-1-indanone and butylamine.

Procedure

-

- 5-Chloro-1-indanone (1.0 eq.)

- Butylamine (1.2 eq.)

- Reducing agent: Sodium cyanoborohydride (NaBH3CN) or hydrogen/Pd-C.

Steps :

- Mix 5-chloro-1-indanone and butylamine in methanol.

- Add NaBH3CN and stir at room temperature for 12–24 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 60–75% (extrapolated from similar indanone reductions).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | NaBH3CN | |

| Solvent | Methanol | |

| Reaction Time | 12–24 hours |

Two-Step Process via Oxime Intermediate

This method involves forming an oxime intermediate followed by catalytic hydrogenation.

Procedure

- Step 1 (Oxime Formation) :

- React 5-chloro-1-indanone with hydroxylamine hydrochloride in ethanol under reflux.

-

- Hydrogenate the oxime using Raney nickel or palladium on carbon in ethanol to yield the amine.

- Alkylate the amine with a butyl group as described in Section 1.

Overall Yield : 50–65% (based on).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| N-Alkylation | High yield, scalable | Requires amine hydrochloride | 70–85% |

| Reductive Amination | Avoids strong bases | Lower yield | 60–75% |

| Oxime Hydrogenation | Pure intermediate | Multi-step, time-consuming | 50–65% |

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related compounds highlights the impact of substituents on physicochemical properties, synthetic routes, and biological activity.

Table 1: Structural and Molecular Comparison

Key Observations :

Bromine (as in the 5-bromo derivative) increases molecular weight and polarizability, which may alter pharmacokinetics . Fluorine substitution reduces molecular weight and increases lipophilicity, improving blood-brain barrier penetration .

Amine Modifications: The n-butyl group in the target compound increases lipophilicity compared to unsubstituted (e.g., 5-chloroindan-1-amine) or hydrochlorinated derivatives (e.g., (S)-5-bromo compound). This could enhance membrane permeability but reduce solubility .

Synthetic Complexity :

- Halogenation (Cl, Br, F) typically involves electrophilic substitution or directed ortho-metalation .

- Amine alkylation (e.g., n-butyl addition) may require nucleophilic substitution under anhydrous conditions, as seen in tert-butyldimethylsilyl (TBS)-protected intermediates .

The n-butyl chain in the target compound may prolong metabolic half-life compared to shorter-chain derivatives, as observed in related alkylamine drugs .

Table 2: Pharmacological and Application Insights

Biological Activity

N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a butyl group and a chlorine atom on the indene core. This configuration is crucial as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects depending on the target.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes like gamma-glutamyl transpeptidase (GGT1), which is involved in glutathione metabolism and has implications in cancer and cardiovascular diseases .

Anticancer Properties

Research indicates that derivatives of indene compounds, including this compound, exhibit anticancer properties. For instance:

- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Indene derivatives are known for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

A variety of studies have explored the biological activity of indene derivatives:

-

Study on Cytotoxicity :

- A study evaluated the cytotoxic effects of several indene derivatives on human cancer cell lines. The results indicated that modifications in the indene structure significantly influenced cytotoxicity levels.

- Table 1 summarizes the IC50 values for selected compounds:

Compound Name IC50 (µM) N-butyl-5-chloro-2,3-dihydro-indene 15 6-chloro-N-methyl-indene 10 5-fluoro-N-butyl-indene 8 -

Anti-inflammatory Activity :

- Another research effort focused on the anti-inflammatory effects of indene derivatives, demonstrating that certain analogs could reduce inflammation markers in vitro.

- Table 2 shows the impact on TNF-alpha levels:

Compound Name TNF-alpha Reduction (%) N-butyl-5-chloro-2,3-dihydro-indene 40 6-chloro-N-methyl-indene 35 Control 5

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.